(1-Methanesulfonylazetidin-2-yl)methanol
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Overview
Description
(1-Methanesulfonylazetidin-2-yl)methanol is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol It is characterized by the presence of an azetidine ring substituted with a methanesulfonyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfonylazetidin-2-yl)methanol typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction can be represented as follows:
Azetidine+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Methanesulfonylazetidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methanesulfonyl group produces a thiol .
Scientific Research Applications
(1-Methanesulfonylazetidin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methanesulfonylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azetidine ring may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Methanesulfonylazetidin-2-yl)methanol include:
(1-Methanesulfonylpyrrolidin-2-yl)methanol: A compound with a pyrrolidine ring instead of an azetidine ring.
(1-Methanesulfonylazetidin-2-yl)ethanol: A compound with an ethanol group instead of a methanol group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1-methylsulfonylazetidin-2-yl)methanol |
InChI |
InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(6)4-7/h5,7H,2-4H2,1H3 |
InChI Key |
LHHPGBKYYGVEDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC1CO |
Origin of Product |
United States |
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